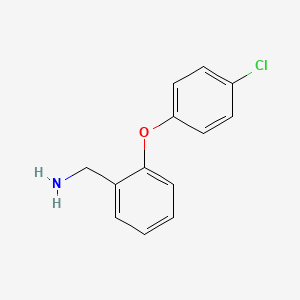

(2-(4-chlorophenoxy)phenyl)MethanaMine

説明

The compound "(2-(4-chlorophenoxy)phenyl)MethanaMine" is a part of a novel series of 1-(2-phenoxyphenyl)methanamines, which have been studied for their selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have shown potential in possessing good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .

Synthesis Analysis

A facile synthesis method for compounds related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been developed, as seen in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This synthesis involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding good results and characterized by spectral analyses . Additionally, the synthesis of novel (phenylalkyl)amines for investigating structure-activity relationships has been reported, which includes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, providing insights into the structural requirements for controlling functional activity .

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been determined using X-ray diffractometry. For instance, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine features intramolecular hydrogen bonds, which are significant in stabilizing the molecular conformation . Similarly, the molecular structure and spectroscopic data of another related compound have been obtained from DFT calculations, providing detailed information on molecular parameters such as bond lengths and angles .

Chemical Reactions Analysis

The chemical reactions involving "(2-(4-chlorophenoxy)phenyl)MethanaMine" and its analogs have not been explicitly detailed in the provided papers. However, the synthesis processes mentioned in the papers suggest that these compounds can undergo various reactions, such as coupling reactions, to form more complex structures . The docking studies carried out on these synthesized compounds also imply that they can interact with biological targets, indicating potential reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2-(4-chlorophenoxy)phenyl)MethanaMine" related compounds have been characterized by spectroscopic methods and X-ray diffraction. For example, [2-(4-Chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was synthesized and characterized, revealing intermolecular hydrogen bonds and discrepancies between the bond lengths of the ketone and ester groups . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds .

科学的研究の応用

Synthesis and Docking Studies

A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which involved coupling (2-(4-chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesized product was characterized through spectral analyses and docking studies were carried out (Bommeraa, Merugu, & Eppakayala, 2019).

Catalyst in Transfer Hydrogenation Reactions

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, starting from commercially available glycine. This compound was used to create N-heterocyclic ruthenium(II) complexes, which were examined as catalysts in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Formation of Iminophosphoranes

Ramazani, Rezaei, and Ahmadi (2012) reported a novel four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. This reaction efficiently yields N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without needing any catalysts or activation (Ramazani, Rezaei, & Ahmadi, 2012).

Antimicrobial Activity Evaluation

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated them for antibacterial and antifungal activities, showing variable degrees of effectiveness (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Synthesis and Characterization of Metal Complexes

Chiririwa et al. (2013) synthesized and characterized palladium(II) and platinum(II) metal complexes using ligands derived from (2-(4-chlorophenoxy)phenyl)methanamine. These complexes were further tested as catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa, Ntuli, Muzenda, & Muller, 2013).

特性

IUPAC Name |

[2-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXVDWCOADTYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601341 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-chlorophenoxy)phenyl)MethanaMine | |

CAS RN |

792158-57-7 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)